Pentaerythritol tetrakis(2-bromoisobutyrate)
Overview
Description
Pentaerythritol tetrakis(2-bromoisobutyrate) (PETBIB) is a tetrafunctional initiator, also known as 4f-BiB . It is used in Atom Transfer Radical Polymerization (ATRP) for the creation of tetrafunctional polymers . Polymerization will occur at four sites creating a four-arm star polymer .
Synthesis Analysis
PETBIB has been synthesized by the copolymerization of pentaerythritol, 2-bromoisobutyric acid, and sodium tetraborate . It is also used as an initiator in the synthesis of star-shaped block copolymers with two sequential structures .Molecular Structure Analysis
The empirical formula of PETBIB is C21H32Br4O8 . Its molecular weight is 732.09 . The SMILES string representation of its structure isCC(C)(Br)C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br
. Chemical Reactions Analysis
PETBIB is used as an initiator in Atom Transfer Radical Polymerization (ATRP). In this process, polymerization occurs at four sites, creating a four-arm star polymer . It has also been used in the synthesis of star-shaped block copolymers with two sequential structures .Physical And Chemical Properties Analysis
PETBIB is a solid substance . It has a melting point of 130-134 °C . Its purity, as determined by GC, is greater than 95.0% .Scientific Research Applications
Synthesis and Polymerization
- Pentaerythritol tetrakis(2-bromoisobutyrate) (PT-Br) is used in the synthesis of star polymers through atom transfer radical polymerization (ATRP). For instance, a study on the synthesis of P(tBMA-Br)_4 demonstrated its use as an initiator for the polymerization of tBMA, creating a star polymer with similar chain lengths in its four arms (Gu Yao, 2013).
- In another example, PT-Br was used for the bulk ATRP of styrene, resulting in star polystyrene with varying numbers of arms depending on the initiator used and the monomer conversion rate. This application demonstrated the versatility of PT-Br in creating different star polymer architectures (Zhang Shi, 1999).
Liquid-Phase Synthesis and Support
- A novel application involved using pentaerythritol as a tetrapodal soluble support in the liquid-phase synthesis of biphenyls and terphenyls. The study highlighted the efficiency of pentaerythritol tetrakis(arenesulfonate)s in nickel-catalyzed reactions, combining the benefits of solution-phase and solid-phase syntheses (Chul-bae Kim et al., 2007).
Textile and Material Science
- Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) was instrumental in the thermal reduction of graphene oxide on cotton fabric, leading to the development of conductive and superhydrophobic cotton fabric. This application demonstrates the potential of pentaerythritol derivatives in innovative textile treatments (T. Makowski et al., 2018).
Safety And Hazards
PETBIB is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE (3) . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, using protective gloves and eyewear, and washing hands thoroughly after handling .
Future Directions
PETBIB is a valuable tool in the field of polymer science, particularly in the synthesis of tetrafunctional polymers and star-shaped block copolymers . Its future applications may continue to expand as researchers explore new ways to leverage its unique properties in the synthesis of complex polymer structures.
properties
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBFCIQDWYULRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40Br4O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747920 | |
Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaerythritol tetrakis(2-bromoisobutyrate) | |
CAS RN |
243991-62-0 | |
Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 243991-62-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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